molecular formula C12H13ClO B027520 4-(4-Chlorophenyl)cyclohexanone CAS No. 14472-80-1

4-(4-Chlorophenyl)cyclohexanone

Cat. No. B027520
CAS RN: 14472-80-1
M. Wt: 208.68 g/mol
InChI Key: JNBOVWFOTNYTES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Chlorophenyl)cyclohexanone has been achieved through a novel synthesis route involving chlorobenzene, cyclohexene, and acetyl chloride via Friedel-Crafts reaction, Baeyer-Villiger reaction, and hydrolysis. Optimal synthesis conditions were identified, leading to a higher yield compared to previous methods. The oxidation of 4-(4-Chlorophenyl)cyclohexanol with NaClO provides 4-(4-Chlorophenyl)cyclohexanone with an 87% yield, highlighting an efficient synthesis pathway (Ye, 2007).

Molecular Structure Analysis

X-ray crystallography has been extensively used to characterize the molecular and crystal structures of compounds closely related to 4-(4-Chlorophenyl)cyclohexanone, revealing details about their conformation, hydrogen bonding, and spatial arrangement. For instance, studies on similar compounds have shown that the cyclohexanone ring adopts a chair conformation, and the molecular structure is stabilized by intramolecular hydrogen bonds, indicating a similar expected behavior for 4-(4-Chlorophenyl)cyclohexanone (Shi et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 4-(4-Chlorophenyl)cyclohexanone often result in the formation of products through mechanisms like the Baeyer-Villiger oxidation. Its reactivity has been exploited in synthesizing various derivatives, demonstrating the compound's versatility in organic synthesis. The presence of the chlorophenyl group significantly influences its reactivity and interactions with other molecules, leading to a range of chemical behaviors (Biermann et al., 2011).

Physical Properties Analysis

The physical properties of 4-(4-Chlorophenyl)cyclohexanone, such as melting point, boiling point, and solubility, are crucial for its application in synthetic pathways. These properties are determined by its molecular structure and are essential for predicting its behavior in different chemical environments. The characterization of similar compounds provides insights into the expected physical properties of 4-(4-Chlorophenyl)cyclohexanone, facilitating its handling and use in laboratory settings (Kutulya et al., 2008).

Chemical Properties Analysis

The chemical properties of 4-(4-Chlorophenyl)cyclohexanone, including its reactivity, stability, and interactions with various reagents, are integral to its utility in chemical synthesis. Its functional groups, such as the ketone and chlorophenyl groups, play a significant role in determining its chemical behavior, making it a valuable compound for constructing complex molecules and exploring new reactions (Nassimbeni & Su, 2007).

Scientific Research Applications

  • Synthesis of New Compounds

    It is used as a starting material for the synthesis of new compounds and in developing new synthetic routes (Ye, 2007).

  • Arylated Product Synthesis

    The photochemistry of related compounds, like 4-chlorophenol, leads to the synthesis of arylated products, demonstrating its potential in organic synthesis (Protti, Fagnoni, Mella, & Albini, 2004).

  • Environmental Applications

    It can be used in environmental applications, such as the degradation of harmful chemicals like adsorbable organic halogens, which are carcinogenic and teratogenic (Lei et al., 2021).

  • Catalysis

    In catalysis, it is involved in reactions such as the hydrodechlorination of chlorophenols to produce cyclohexanone (Halász, Mészáros, & Hannus, 2006).

  • Crystal Structure Analysis

    Its crystal structure has been determined, confirming the S configuration of its chiral center, which is important in stereospecific syntheses (Biermann, Hardcastle, Moskalev, & Crooks, 2011).

  • Medical Applications

    A derivative of this compound, CI581, has been explored as a short-acting anesthetic, particularly in the management of severely burned children (Wilson, Nichols, & McCoy, 1967).

  • Water Treatment

    It's also relevant in water treatment technologies, such as in the removal of toxic contaminants like para-chlorophenol (Long et al., 2021).

  • Anesthetic Research

    Ketamine, a related compound, is a dissociative anesthetic with applications in battlefield injuries, emergency departments, and potential antidepressant effects (Jose, Dimitrov, & Denny, 2018).

Safety and Hazards

The safety information for 4-(4-Chlorophenyl)cyclohexanone includes the signal word “Warning” and hazard statements H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-(4-chlorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBOVWFOTNYTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562251
Record name 4-(4-Chlorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)cyclohexanone

CAS RN

14472-80-1
Record name 4-(4-Chlorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)cyclohexanone
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4-(4-Chlorophenyl)cyclohexanone
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Reactant of Route 4
4-(4-Chlorophenyl)cyclohexanone
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4-(4-Chlorophenyl)cyclohexanone
Reactant of Route 6
4-(4-Chlorophenyl)cyclohexanone

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